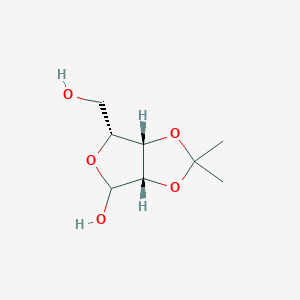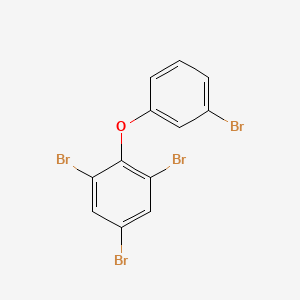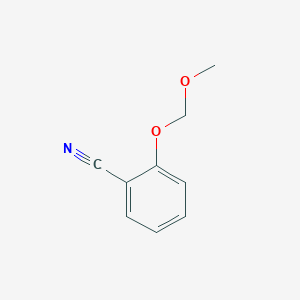
6-chloro-1H-benzoimidazole-2-carboxylic Acid
Vue d'ensemble
Description
6-Chloro-1H-benzoimidazole-2-carboxylic acid is a heterocyclic compound that contains both a benzimidazole ring and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The carboxylic acid group is introduced via subsequent oxidation or carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. Common industrial reagents include chloroacetic acid, o-phenylenediamine, and various oxidizing agents .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1H-benzoimidazole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include various substituted benzimidazole derivatives, which have applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
6-Chloro-1H-benzoimidazole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Derivatives of this compound have been investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of 6-chloro-1H-benzoimidazole-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, some derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-chloro-1H-benzoimidazole-2-carboxylic acid include:
- 6-Fluoro-1H-benzoimidazole-2-carboxylic acid
- 2-Methoxycarbonylamino-1H-benzoimidazole-6-carboxylic acid .
Uniqueness
What sets this compound apart is its unique combination of a chlorine atom and a carboxylic acid group on the benzimidazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
6-chloro-1H-benzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIHMSYSZRFUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441035 | |
| Record name | 6-chloro-1H-benzoimidazole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39811-14-8 | |
| Record name | 6-Chloro-1H-benzimidazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39811-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-1H-benzoimidazole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39811-14-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of synthesizing ruthenium(II)-arene complexes with 5-chloro-1H-benzimidazole-2-carboxylic acid?
A1: The research aimed to investigate the cytotoxic activity of novel ruthenium(II)-arene complexes containing 5-chloro-1H-benzimidazole-2-carboxylic acid as a ligand. The study successfully synthesized and characterized three new ruthenium(II)-arene halido complexes [(η6-p-cymene) RuX(L)] (X– = Cl– (1), Br– (2), I– (3)) []. These complexes exhibited enhanced cytotoxic activity compared to the free ligand against specific cancer cell lines (A549 lung adenocarcinoma and K562 myelogenous leukemia) []. Interestingly, the type of halido ligand in the complex influenced the cytotoxic potency, with the iodo complex (3) showing the highest activity against K562 cells []. This highlights the potential of modifying ruthenium(II)-arene complexes with specific ligands to tune their cytotoxic properties for anticancer drug development.
Q2: How was the cytotoxic activity of these new complexes evaluated?
A2: The researchers used the MTT assay to evaluate the cytotoxic activity of the synthesized compounds []. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. By comparing the viability of cancer cells treated with the complexes to untreated cells, the researchers could determine the potency of each compound and rank their effectiveness.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)


![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)






